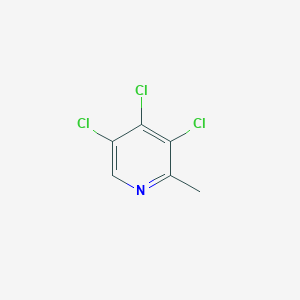

3,4,5-三氯-2-甲基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和纯化方法

- 3,4,5-三氯-2-甲基吡啶衍生物在合成药物和杀虫剂中起着关键中间体的作用。已经采用了提取、蒸馏和柱层析等技术进行它们的分离和纯化,报道的纯度超过了99% (Su Li, 2005)。

结构表征和分析

- 核磁共振光谱学,特别是一键氯同位素效应,已被应用于验证羟基三氯吡啶甲酸的结构,证明了其在识别分子中氯化碳的有效性 (N. Irvine等,2008)。

光化学研究

- 对2-氨基吡啶和2-吡啉酮的光化学二聚化进行的研究突显了在紫外辐射下形成1,4-二聚体,为了解这些二聚体的反式构型和独特化学性质提供了见解 (E. Taylor & R. O. Kan, 1963)。

电泳分离

- 已经分析了甲基吡啶异构体的电泳迁移率,改善了自由溶液毛细管电泳的分离方法,并阐明了pH值与分离效率之间的理论和实验关系 (S. Wren, 1991)。

先进材料合成

- 非经典四氮杂卟啉,具有在材料科学中潜在应用的特性,已通过涉及3,4,5-三氯-2-甲基吡啶衍生物的反应合成。这些化合物显示出独特的结构特征和电化学性质,有助于开发具有专门应用的新材料 (Takeshi Kimura et al., 2011)。

作用机制

Target of Action

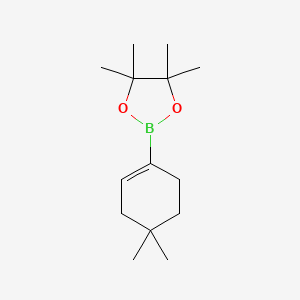

It is known that this compound plays a role in the suzuki–miyaura (sm) cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura coupling reaction, 3,4,5-Trichloro-2-methylpyridine may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that this compound is involved in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various organic compounds.

Result of Action

It is known that this compound plays a role in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various organic compounds.

Action Environment

It is known that the success of the suzuki–miyaura coupling reaction, in which this compound plays a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

3,4,5-trichloro-2-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWOWHPVSGZEIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632836 |

Source

|

| Record name | 3,4,5-Trichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187932-77-9 |

Source

|

| Record name | 3,4,5-Trichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1344755.png)

![5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1344767.png)

![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol](/img/structure/B1344769.png)